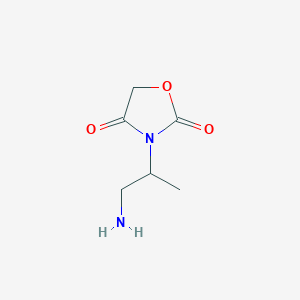![molecular formula C12H10F3NO2 B13219185 {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol is a chemical compound that features an oxazole ring substituted with a trifluoromethyl group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and hydroxymethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methylpropan-1-ol in the presence of a dehydrating agent can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}carboxylic acid, while nucleophilic substitution can lead to various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to develop new materials with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These combined effects can modulate the activity of the target molecules, leading to the desired biological or chemical outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: This compound features a thiazole ring instead of an oxazole ring, which can alter its chemical and biological properties.
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol: Similar to the above compound but with a different substitution pattern on the thiazole ring.
Uniqueness
The uniqueness of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol lies in its specific combination of functional groups and ring structure. The presence of both the trifluoromethyl and hydroxymethyl groups on the oxazole ring provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C12H10F3NO2 |
|---|---|
Poids moléculaire |
257.21 g/mol |
Nom IUPAC |
[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C12H10F3NO2/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3 |
Clé InChI |
OEUNVZJABQYSLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


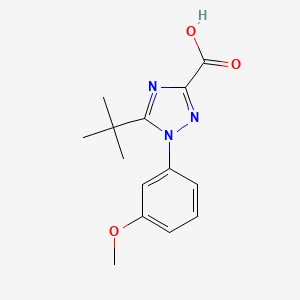

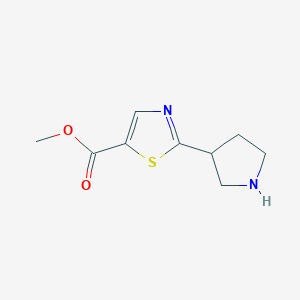

![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)

![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13219148.png)
![4-Bromo-1-ethyl-5-{3-methyl-6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13219158.png)
![Tert-butyl 4-[(1-aminocyclohexyl)carbonyl]piperazine-1-carboxylate](/img/structure/B13219159.png)
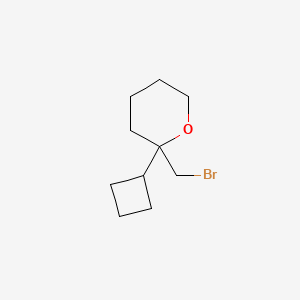
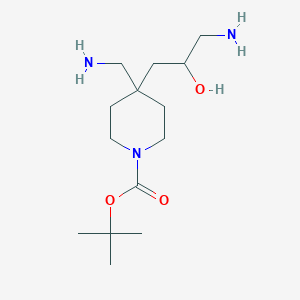
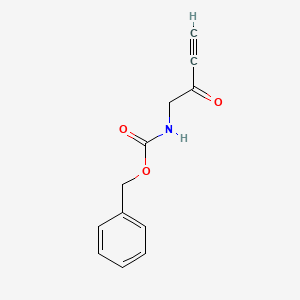
![8-(Furan-2-yl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B13219173.png)
